Cas no 52814-41-2 ((3-methylpyridin-2-yl)methyl acetate)
(3-methylpyridin-2-yl)methyl acetate Chemical and Physical Properties
Names and Identifiers
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- 2-acetoxy methyl-3-methyl pyridine-n-oxide
- 2-ACETOXYMETHYL-3-METHYLPYRIDINE
- (3-methylpyridin-2-yl)methyl acetate
- (3-Methyl-1-oxo-1lambda~5~-pyridin-2-yl)methyl acetate
- 52814-41-2
- DTXSID50698451
- 2-ACETOXYMETHYL-3-METHYLPYRIDINE-N-OXIDE
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- MDL: MFCD02684207
- Inchi: 1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3
- InChI Key: LWFXKBAEJDBJBE-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CC1C(C)=CC=C[N+]=1[O-]
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 39.19
(3-methylpyridin-2-yl)methyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-341983-1g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 1g |
$657.0 | 2023-09-03 | ||
| Enamine | EN300-341983-5g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 5g |
$1723.0 | 2023-09-03 | ||
| Enamine | EN300-341983-10g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 10g |
$2166.0 | 2023-09-03 | ||
| Enamine | EN300-341983-1.0g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 1.0g |
$657.0 | 2023-02-23 | ||
| Enamine | EN300-341983-2.5g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 2.5g |
$1360.0 | 2023-09-03 | ||
| Enamine | EN300-341983-5.0g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 5.0g |
$1723.0 | 2023-02-23 | ||
| Enamine | EN300-341983-10.0g |
(3-methylpyridin-2-yl)methyl acetate |
52814-41-2 | 10.0g |
$2166.0 | 2023-02-23 |
(3-methylpyridin-2-yl)methyl acetate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (3-methylpyridin-2-yl)methyl acetate
The Comprehensive Overview of (3-Methylpyridin-2-yl)methyl Acetate (CAS No. 52814-41-2)
(3-Methylpyridin-2-yl)methyl acetate, identified by the CAS registry number 52814-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with an acetate group, making it a versatile molecule for various applications.
The molecular structure of (3-methylpyridin-2-yl)methyl acetate consists of a pyridine ring substituted with a methyl group at the 3-position and an acetylated methylene group at the 2-position. This arrangement imparts distinctive electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity. The compound's molecular formula is C9H11NO2, and its molecular weight is approximately 167.19 g/mol.
Recent studies have highlighted the potential of (3-methylpyridin-2-yl)methyl acetate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and other therapeutic agents. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and acetylation, makes it a valuable intermediate in organic synthesis.
In terms of physical properties, (3-methylpyridin-2-yl)methyl acetate exhibits a melting point of around 60°C and a boiling point of approximately 180°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in laboratory settings for reactions requiring precise control over reaction conditions.
The synthesis of (3-methylpyridin-2-yl)methyl acetate typically involves multi-step processes, including Friedel-Crafts alkylation or acylation followed by functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
Beyond its role as an intermediate, (3-methylpyridin-2-yl)methyl acetate has shown promise in materials science applications. For instance, researchers have investigated its potential as a building block for constructing advanced materials with tailored electronic properties, such as conductive polymers and coordination networks.
In conclusion, (3-methylpyridin-2-yl)methyl acetate (CAS No. 52814-41-2) stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in advancing scientific innovation and technological development.
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